
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-(methoxymethyl)benzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. For example, it may interact with enzymes involved in amino acid metabolism or signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-Amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid: This compound has a nitro group instead of a methoxymethyl group
Uniqueness: The presence of the methoxymethyl group in 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid imparts unique chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-3-[4-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-6-7-2-4-8(5-3-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15) |
Clé InChI |
BNWTUVAUGTWZLS-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



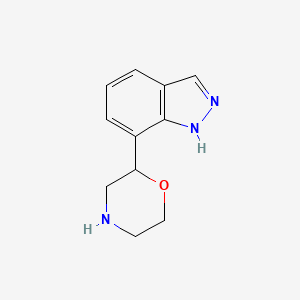
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
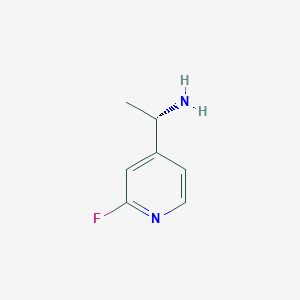
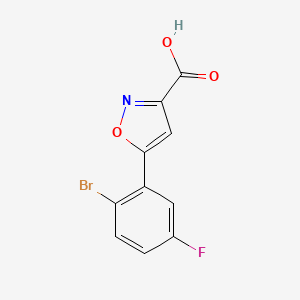
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
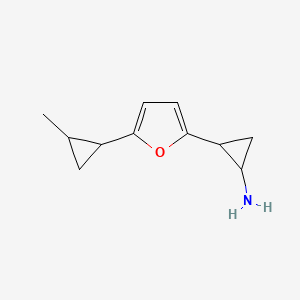

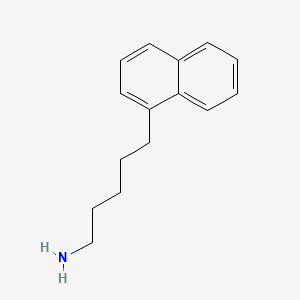
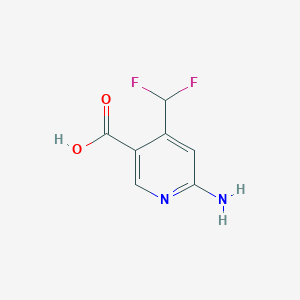

![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
